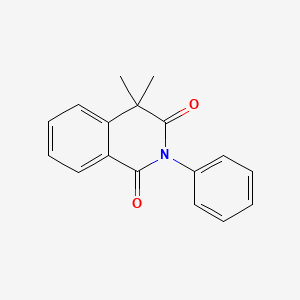
4,4-Dimethyl-2-phenylisoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,4-dimethyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, which can be further explored for their biological and chemical properties.
科学研究应用
4,4-dimethyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4,4-dimethyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar structural features but different biological activities.
4,4-dimethyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the dione functionality, leading to different chemical reactivity and applications.
2-phenyl-1,2,3,4-tetrahydroisoquinoline: Another analog with variations in the substitution pattern, affecting its chemical and biological properties.
Uniqueness
4,4-dimethyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione stands out due to its unique dione functionality, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
326918-01-8 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-phenylisoquinoline-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-17(2)14-11-7-6-10-13(14)15(19)18(16(17)20)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI 键 |
QAPZHHJLCVNDMB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3)C |
溶解度 |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


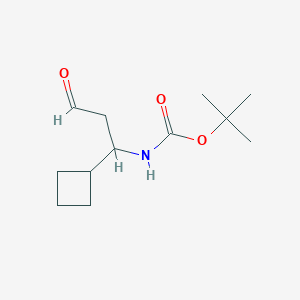
![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)
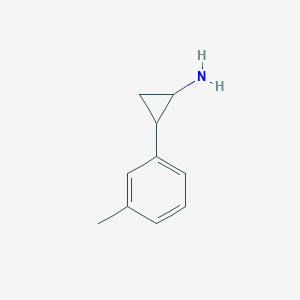
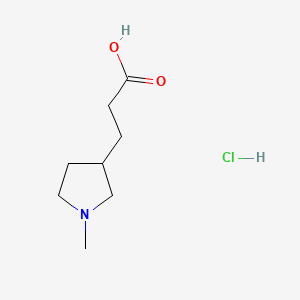
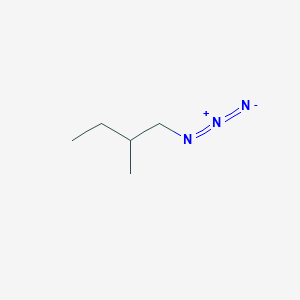
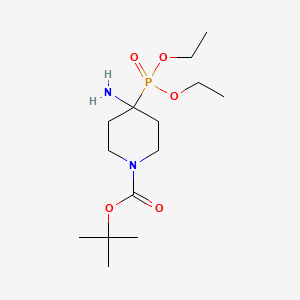
![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)
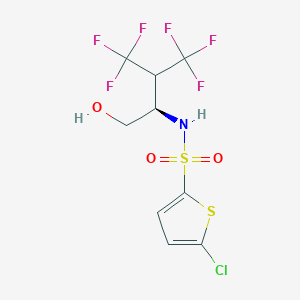
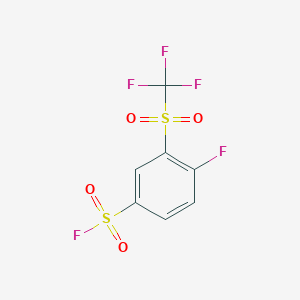
![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)

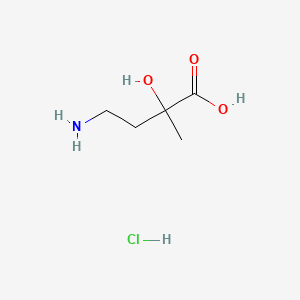
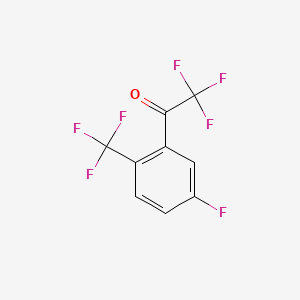
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
